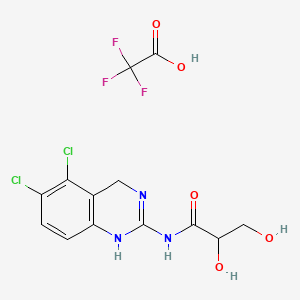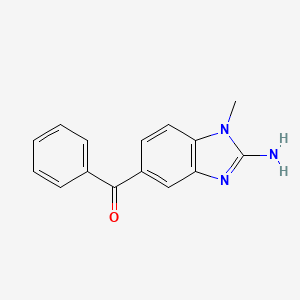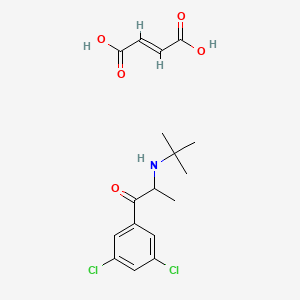
5-Chloro Bupropion Fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro Bupropion Fumarate is a derivative of Bupropion, which is a selective dopamine uptake inhibitor used in the treatment of depression and smoking cessation .
Synthesis Analysis
The synthesis of Bupropion involves the use of organic synthetic techniques . The reaction scheme involves the use of N-bromosuccinimide, ammonium acetate, and ethyl acetate . The process also involves the use of green solvents and green metrics as part of the synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Bupropion include the use of N-bromosuccinimide and ammonium acetate . The reaction scheme involves reflux and recrystallisation techniques .科学的研究の応用
Neuropharmacological Impact
- Bupropion significantly affects the neuronal activity of serotonin and norepinephrine neurons, but not dopamine neurons in the rat brain. Prolonged administration of bupropion increases the firing rate of serotonin neurons and attenuates the firing rate of norepinephrine neurons, indicating alterations in neurotransmission pathways (Mansari et al., 2008).
Neurotransmission Effects
- Bupropion administration, when given via osmotic minipumps, results in a dose-dependent attenuation of the mean spontaneous firing of norepinephrine neurons. This impact might be attributed to an increased activation of inhibitory somatodendritic α2-adrenoceptors, rather than reuptake inhibition, highlighting its unique mechanism of action (Dong & Blier, 2001).
Psychotropic and Neurochemical Effects
- In studies involving healthy male subjects, bupropion did not alter the norepinephrine reuptake process nor serotonin concentrations, suggesting its action as an inhibitor is different from other psychostimulants. It possibly enhances synaptic availability of norepinephrine by increasing release, but with a behavioral profile distinct from other stimulants (Gobbi et al., 2003).
Drug-Drug Interaction Studies
- Bupropion can inhibit various cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2D6, and CYP2B6. This indicates that caution is needed when co-administering bupropion with other drugs metabolized by these enzymes (Wang et al., 2020).
Serotonin Type 3 Receptor Interaction
- Bupropion inhibits serotonin type 3AB heteromeric channels at clinically relevant concentrations. This effect occurs at concentrations attainable in clinical settings and might contribute to bupropion's antidepressant effects (Stuebler & Jansen, 2019).
作用機序
Target of Action
5-Chloro Bupropion Fumarate primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) in the central nervous system . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
5-Chloro Bupropion Fumarate exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to downstream effects . In addition, it acts as a non-competitive nicotine receptor antagonist .
Biochemical Pathways
The primary biochemical pathway affected by 5-Chloro Bupropion Fumarate is the reuptake of norepinephrine and dopamine. By inhibiting this reuptake, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . It also affects the nicotine acetylcholine receptor, which plays a role in nicotine addiction .
Pharmacokinetics
The pharmacokinetics of 5-Chloro Bupropion Fumarate involve absorption, distribution, metabolism, and excretion (ADME). Bupropion is extensively metabolized in the liver to produce three pharmacologically active metabolites . The majority of bupropion is cleared via reduction to threohydrobupropion (66%) and erythrohydrobupropion (6%) . The time to peak plasma concentrations for bupropion is approximately 5 hours .
Result of Action
The inhibition of norepinephrine and dopamine reuptake by 5-Chloro Bupropion Fumarate results in prolonged neurotransmitter action, which can alleviate symptoms of depression and aid in smoking cessation . It is also thought to confer anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is involved in the reward pathways associated with nicotine .
Action Environment
The action of 5-Chloro Bupropion Fumarate can be influenced by various environmental factors. Additionally, the compound’s action can be affected by the individual’s metabolic state, as bupropion is extensively metabolized in the liver .
Safety and Hazards
特性
IUPAC Name |
(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPTSVYSLXGEG-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747320 |
Source


|
| Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro Bupropion Fumarate | |
CAS RN |
1193779-50-8 |
Source


|
| Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

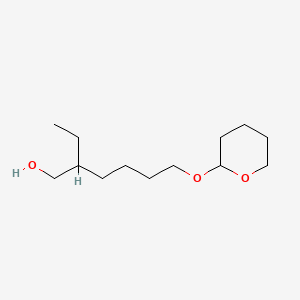
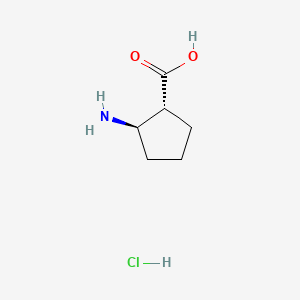
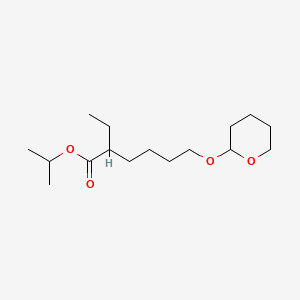
![3-Ethoxy-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B585914.png)
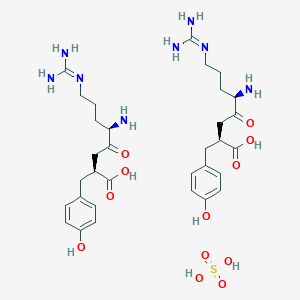
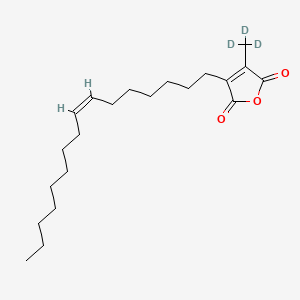
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)
![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)

